Tetramethylrhodamine ethyl ester perchlorate
Overview
Description
Tetramethylrhodamine ethyl ester perchlorate is a cell-permeant, cationic, red-orange fluorescent dye that is readily sequestered by active mitochondria. It is widely used in scientific research for imaging and studying mitochondrial function due to its ability to accumulate in active mitochondria with intact membrane potentials .
Mechanism of Action
Target of Action
Tetramethylrhodamine Ethyl Ester Perchlorate, also known as TMRE, is a cell-permeant, cationic, red-orange fluorescent dye . The primary target of TMRE is the mitochondria in cells . It is readily sequestered by active mitochondria .
Mode of Action
TMRE is a positively charged rhodamine dye that selectively localizes in mitochondria . It is widely used to determine mitochondrial membrane potential . Therefore, the transmembrane distribution of this dye is directly related to the membrane potential .
Biochemical Pathways
TMRE operates within the biochemical pathway of mitochondrial function. In normal conditions, the interior of the mitochondria contains a large number of negative charges . As a cationic probe, TMRE can aggregate in the mitochondrial matrix after entering the cell, emitting bright orange-red fluorescence . When apoptosis occurs in the cell, the mitochondrial membrane potential is lost, the mitochondrial permeability transition pore (MPTP) remains open, and TMRE is released into the cytoplasm, resulting in a significant decrease in orange-red fluorescence intensity in the mitochondria .
Pharmacokinetics
It is known that tmre is a cell-permeant compound , suggesting that it can readily cross cell membranes to reach its target, the mitochondria
Result of Action
The action of TMRE results in the generation of bright orange-red fluorescence in active mitochondria . This fluorescence can be used to assess mitochondrial function and membrane potential . When apoptosis occurs, the mitochondrial membrane potential is lost, leading to a significant decrease in the orange-red fluorescence intensity within the mitochondria .
Biochemical Analysis
Biochemical Properties
Tetramethylrhodamine ethyl ester perchlorate plays a crucial role in biochemical reactions as a potential-sensitive probe for measuring membrane potential changes in mitochondria. It interacts with various biomolecules, including enzymes and proteins involved in mitochondrial function. The dye’s cationic nature allows it to be sequestered by the negatively charged mitochondrial matrix, making it an effective tool for assessing mitochondrial health and activity .
Cellular Effects
This compound influences various cellular processes by accumulating in active mitochondria. It is used to study the effects of high glucose on mitochondrial morphology and metabolic changes. The dye does not affect cell proliferation and viability, making it suitable for long-term studies. It also helps in understanding the impact of mitochondrial dysfunction on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mitochondrial membrane. The dye’s accumulation is driven by the mitochondrial membrane potential, which is essential for ATP production. When the membrane potential is lost, the dye is released from the mitochondria, providing a visual indication of mitochondrial health. This mechanism allows researchers to study mitochondrial dynamics and identify potential disruptions in mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is stable when stored properly, but its fluorescence intensity may decrease with prolonged exposure to light. Long-term studies have shown that the dye does not interfere with subsequent functional assays, making it a reliable tool for monitoring mitochondrial function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal concentrations, the dye effectively labels active mitochondria without causing toxicity. At high doses, it may lead to adverse effects, including mitochondrial depolarization and cell death. Researchers must carefully optimize the dosage to balance effective labeling with minimal toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to mitochondrial function. It interacts with enzymes and cofactors that regulate oxidative phosphorylation and ATP production. The dye’s ability to measure changes in membrane potential provides insights into metabolic flux and the overall health of the mitochondria .
Transport and Distribution
Within cells, this compound is transported and distributed based on the mitochondrial membrane potential. The dye’s cationic nature allows it to accumulate in active mitochondria, where it produces a bright fluorescence signal. This selective accumulation makes it a valuable tool for studying mitochondrial distribution and localization within cells .
Subcellular Localization
This compound is primarily localized in the mitochondria due to its ability to respond to membrane potential. The dye’s subcellular localization is crucial for its function as a mitochondrial probe. It does not form aggregates in cell membranes and has minimal interaction with membrane proteins, ensuring accurate measurements of mitochondrial membrane potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethylrhodamine ethyl ester perchlorate is synthesized by esterification of tetramethylrhodamine with ethyl alcohol in the presence of perchloric acid. The reaction typically involves dissolving tetramethylrhodamine in anhydrous ethanol and adding perchloric acid dropwise while maintaining the reaction mixture at a low temperature. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tetramethylrhodamine ethyl ester perchlorate primarily undergoes substitution reactions due to the presence of reactive sites on the rhodamine core. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. .
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. .
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield rhodamine derivatives with altered fluorescence properties .
Scientific Research Applications
Tetramethylrhodamine ethyl ester perchlorate is extensively used in various fields of scientific research:
Chemistry: It is used as a fluorescent probe to study chemical reactions and molecular interactions
Biology: The compound is employed in live-cell imaging to monitor mitochondrial function and dynamics. .
Medicine: In medical research, it is used to investigate mitochondrial dysfunction in diseases like cancer and neurodegenerative disorders
Industry: The dye is used in the development of diagnostic assays and high-throughput screening methods for drug discovery
Comparison with Similar Compounds
Similar Compounds
- Tetramethylrhodamine methyl ester perchlorate
- Rhodamine 123
- JC-1
Uniqueness
Tetramethylrhodamine ethyl ester perchlorate is unique due to its reversible staining process, which does not affect cell proliferation and viability. This makes it suitable for live-cell imaging and functional assays without interfering with subsequent experiments .
Properties
IUPAC Name |
[6-(dimethylamino)-9-(2-ethoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N2O3.ClHO4/c1-6-30-26(29)20-10-8-7-9-19(20)25-21-13-11-17(27(2)3)15-23(21)31-24-16-18(28(4)5)12-14-22(24)25;2-1(3,4)5/h7-16H,6H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAOBNBFGNQAEJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C.[O-]Cl(=O)(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376365 | |
Record name | Tetramethylrhodamine ethyl ester perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115532-52-0 | |
Record name | Xanthylium, 3,6-bis(dimethylamino)-9-[2-(ethoxycarbonyl)phenyl]-, perchlorate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115532-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetramethylrhodamine ethyl ester perchlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetramethylrhodamine ethyl ester perchlorate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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